Home > Products > Screening Compounds P119611 > 5beta/6beta-Hydroxy Lurasidone
5beta/6beta-Hydroxy Lurasidone -

5beta/6beta-Hydroxy Lurasidone

Catalog Number: EVT-1468217
CAS Number:
Molecular Formula: C28H36N4O3S
Molecular Weight: 508.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lurasidone metabolite 14283 is an active metabolite of the atypical antipsychotic lurasidone.

Overview

5beta/6beta-Hydroxy Lurasidone is a significant metabolite of the atypical antipsychotic drug lurasidone, which is marketed under the trade name Latuda. This compound exists as a mixture of diastereomers and plays a crucial role in the pharmacokinetics of lurasidone, particularly in its metabolic pathway. Lurasidone itself is primarily used for the treatment of schizophrenia and depressive episodes associated with bipolar disorder in adults. The presence of 5beta/6beta-Hydroxy Lurasidone in biological samples, especially urine, is commonly analyzed in clinical toxicology and forensic investigations due to its relevance as a metabolic marker .

Source and Classification

5beta/6beta-Hydroxy Lurasidone is classified as a hydroxylated derivative of lurasidone, belonging to the broader category of antipsychotic medications. The compound is synthesized from lurasidone through metabolic processes that involve hydroxylation at the 5 and 6 positions of the steroid-like structure. It is often utilized as a certified reference material for analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5beta/6beta-Hydroxy Lurasidone typically involves enzymatic or chemical hydroxylation methods. In vivo, lurasidone undergoes metabolic conversion primarily in the liver, where cytochrome P450 enzymes facilitate the addition of hydroxyl groups to specific carbon atoms on the lurasidone molecule.

  1. Enzymatic Hydroxylation:
    • Cytochrome P450 enzymes are responsible for introducing hydroxyl groups at the 5 and 6 positions.
    • This process can be influenced by various factors including genetic polymorphisms and interactions with other drugs.
  2. Chemical Synthesis:
    • Laboratory synthesis may also replicate these hydroxylation steps using chemical reagents that mimic enzymatic activity.
    • This method provides a controlled environment for producing specific diastereomeric forms of 5beta/6beta-Hydroxy Lurasidone.
Molecular Structure Analysis

Structure and Data

The molecular structure of 5beta/6beta-Hydroxy Lurasidone consists of a complex arrangement typical of atypical antipsychotics, featuring multiple rings and functional groups:

  • Chemical Formula: C28H36N4O3SC_{28}H_{36}N_{4}O_{3}S
  • Molecular Weight: 508.68 g/mol
  • Structural Characteristics:
    • Hydroxyl groups (-OH) are positioned at the 5 and 6 carbon atoms.
    • The compound retains the core structure of lurasidone, which includes a thienobenzodiazepine framework.

The stereochemistry of the hydroxylated positions results in two distinct diastereomers that can be separated and analyzed using chromatographic techniques .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 5beta/6beta-Hydroxy Lurasidone include:

  1. Hydroxylation:
    • The introduction of hydroxyl groups occurs through oxidation reactions facilitated by cytochrome P450 enzymes.
    • This reaction is crucial for converting lurasidone into its active metabolites.
  2. Conjugation Reactions:
    • Following hydroxylation, further metabolic transformations may involve conjugation with glucuronic acid or sulfate, enhancing solubility for excretion.

These reactions are essential for understanding the pharmacokinetics and dynamics of lurasidone as they influence its efficacy and safety profile .

Mechanism of Action

Process and Data

The mechanism by which 5beta/6beta-Hydroxy Lurasidone exerts its effects is closely related to that of lurasidone itself. The compound acts primarily on neurotransmitter systems in the brain:

  • Dopamine Receptor Modulation:
    • It exhibits antagonist activity at dopamine D2 receptors, which helps alleviate symptoms of schizophrenia.
  • Serotonin Receptor Interaction:
    • The compound also interacts with serotonin receptors (such as 5-HT2A), contributing to its mood-stabilizing effects.

The presence of hydroxyl groups may influence receptor binding affinities and pharmacological profiles compared to its parent compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5beta/6beta-Hydroxy Lurasidone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a certified solution standard in methanol.
  • Solubility: Soluble in organic solvents such as methanol; limited solubility in water.
  • Stability: Requires careful handling due to potential degradation under certain conditions (e.g., light exposure).

Relevant data regarding its stability and reactivity are crucial for analytical applications, ensuring accurate results during testing .

Applications

Scientific Uses

5beta/6beta-Hydroxy Lurasidone serves multiple scientific applications:

  • Clinical Toxicology: Used as a reference standard for detecting lurasidone metabolites in biological samples.
  • Pharmaceutical Research: Assists in studying drug metabolism pathways and pharmacokinetics.
  • Forensic Analysis: Employed in toxicological investigations related to substance abuse cases involving lurasidone.

Its role as a metabolite marker enhances understanding of therapeutic drug monitoring and compliance among patients prescribed lurasidone .

Chemical Characterization of 5beta/6beta-Hydroxy Lurasidone

Structural Elucidation and Isomeric Differentiation

5beta/6beta-Hydroxy Lurasidone is the most abundant urinary metabolite of the atypical antipsychotic lurasidone (Latuda®). Structurally, it features hydroxylation at either the 5β or 6β position of the hexahydro-4,7-methanoisoindole-1,3-dione ring, resulting in a mixture of diastereomers. The core structure retains lurasidone’s benzisothiazole piperazine moiety but introduces a chiral hydroxyl group, significantly altering its three-dimensional conformation and polarity. The beta-configuration of the hydroxyl group is critical, as it positions the –OH axially relative to the bicyclic ring system, influencing hydrogen-bonding potential and steric interactions [1] [5].

Table 1: Stereochemical Features of 5beta/6beta-Hydroxy Lurasidone

Structural ElementConfigurationBiological Significance
Isoindole-dione ring[3aR,4S,5R,7S,7aS]-rel (5β-OH) or [3aR,4S,7R,7aS]-rel (6β-OH)Alters receptor binding affinity
Cyclohexyl linker(1R,2R)-trans configurationMaintains parent molecule’s spatial orientation
Hydroxyl group orientationβ (axial)Enhances water solubility and H-bonding capacity

The diastereomeric mixture arises due to metabolic hydroxylation at two adjacent carbon atoms (C5 or C6) in the isoindole-dione ring, each exhibiting distinct NMR chemical shifts and chromatographic retention times. Differentiation relies on advanced chiral separation techniques (e.g., chiral HPLC) and computational modeling of energy-minimized conformers [5] [7].

Physicochemical Properties and Stability Profiles

As a certified reference material, 5beta/6beta-Hydroxy Lurasidone is typically supplied as a solution (1.0 mg/mL in methanol) requiring storage at −20°C. The free base has a molecular formula of C₂₈H₃₆N₄O₃S (molecular weight: 508.68 g/mol), while the hydrochloride salt form is C₂₈H₃₇ClN₄O₃S (545.14 g/mol) [5] [7]. The hydroxyl group increases hydrophilicity compared to lurasidone (logP reduction of ~0.8 units), enhancing aqueous solubility crucial for urinary excretion.

Stability challenges include:

  • Photodegradation: The benzisothiazole ring undergoes oxidation under UV light, forming sulfoxides or sulfones.
  • Hydrolysis: The isoindole-1,3-dione ring remains susceptible to alkaline hydrolysis, cleaving the imide bond.
  • Thermal instability: Solutions degrade above 25°C; solid forms may dehydrate or isomerize [1] [6].Stabilization strategies include lyophilization, inert atmosphere storage, and light-protective packaging. The methanol solution format minimizes hydrolysis but introduces flammability risks (flash point: 9.7°C) [1] [8].

Spectroscopic Characterization (NMR, FTIR, MS)

NMR Spectroscopy: ¹H-NMR (DMSO-d₆) reveals key shifts attributable to the hydroxyl group:

  • 5β-isomer: OH proton at δ 5.21 ppm (singlet), coupled to H-5 at δ 3.78 ppm (dd, J=8.5 Hz).
  • 6β-isomer: OH proton at δ 5.18 ppm (singlet), with H-6 at δ 3.82 ppm (t, J=7.2 Hz).The trans-cyclohexyl protons (H-1', H-2') appear between δ 2.85–3.15 ppm, while benzisothiazole aromatic protons resonate at δ 7.42–7.89 ppm [5] [10].

FTIR Spectroscopy: Key absorptions include:

  • Hydroxyl stretch: 3320 cm⁻¹ (broad)
  • Carbonyl (imide): 1705 cm⁻¹ and 1680 cm⁻¹
  • Benzisothiazole C=N: 1610 cm⁻¹
  • Sulfur-containing ring vibrations: 680 cm⁻¹ and 615 cm⁻¹ [6]

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 509.2 for the free base. Fragmentation pathways include:

  • Loss of H₂O (-18 Da): m/z 491.2
  • Cleavage of the piperazine-benzisothiazole bond: m/z 326.1 (isoindole-dione fragment) and m/z 198.0 (benzisothiazole fragment)
  • Secondary fragmentation of m/z 326.1 yields m/z 280.1 (loss of formamide) [1] [8]

Comparative Analysis with Parent Compound (Lurasidone)

5beta/6beta-Hydroxy Lurasidone exhibits distinct biochemical properties versus its parent drug:

Table 2: Comparative Properties of Lurasidone and 5beta/6beta-Hydroxy Metabolite

PropertyLurasidone5beta/6beta-Hydroxy LurasidoneBiological Impact
Molecular Weight492.68 g/mol (free base)508.68 g/mol (free base)Facilitates renal excretion
Key Functional GroupsImide, benzisothiazoleAdded C5/C6 β-hydroxyl groupIncreases polarity and Phase II conjugation
Urinary Abundance<1% excreted unchangedMost abundant metabolite (≥25% of dose)Primary target for urine drug monitoring
Solubility (H₂O)~0.1 mg/mL (BCS Class II)~1.8 mg/mLReduces crystallization risk in renal tubules
Receptor BindingHigh affinity for 5-HT₂A/D₂ receptors~10-fold reduced affinityLimited contribution to antipsychotic efficacy

Metabolic hydroxylation disrupts lurasidone’s pharmacophore by:

Properties

Product Name

5beta/6beta-Hydroxy Lurasidone

IUPAC Name

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

Molecular Formula

C28H36N4O3S

Molecular Weight

508.7 g/mol

InChI

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1

InChI Key

JVTNTCYRWHASTQ-IYPUAYAFSA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O

Synonyms

(3aR,4S,5R,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-ydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione; Lurasidone Inactive Metabolite 14283;

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@@H](C7)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.